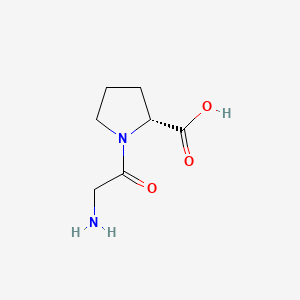

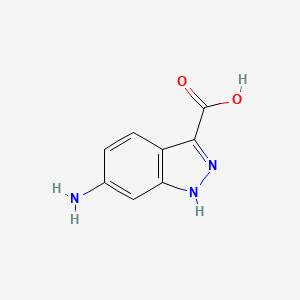

6-amino-1H-indazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-amino-1H-indazole-3-carboxylic acid is a compound with the CAS Number: 885519-22-2 . It is an amino and carboxyl substituted indazole derivative that is a building block used in various synthetic preparations . It is an analogue of Indazole-3-carboxylic Acid, which is useful in the treatment of pain and inflammation .

Synthesis Analysis

There are several methods for the synthesis of indazole derivatives. One method involves the use of a synergistic cobalt and copper catalytic system . Another method involves the use of Pt single atoms anchored on defect-rich CeO2 nanorods (Pt1/CeO2), in conjunction with the alcoholysis of ammonia borane . This promotes exceptionally E-selective hydrogenation of α-diazoesters to afford a wide assortment of N-H hydrazone esters .Molecular Structure Analysis

The molecular weight of 6-amino-1H-indazole-3-carboxylic acid is 177.16 . The InChI code is 1S/C8H7N3O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) .Chemical Reactions Analysis

Indazole derivatives have been shown to undergo a variety of chemical reactions. For example, they can be involved in transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

6-amino-1H-indazole-3-carboxylic acid is a powder that is stored at room temperature .Scientific Research Applications

Antitumor Activity

6-amino-1H-indazole-3-carboxylic acid: derivatives have been extensively studied for their potential as antitumor agents. These compounds have shown inhibitory activities against various human cancer cell lines, including lung, leukemia, prostate, and hepatoma cells . The mechanism of action often involves the induction of apoptosis and cell cycle arrest, possibly through the inhibition of key pathways such as the p53/MDM2 pathway .

Pharmacological Applications

In pharmacology, indazole derivatives, including those with the 6-amino-1H-indazole-3-carboxylic acid structure, are employed as selective inhibitors for various enzymes and receptors. They have been used in the development of treatments for conditions like hypertension, cancer, depression, inflammation, and bacterial infections .

Material Science

The compound’s derivatives are valuable in material science, particularly in the synthesis of novel organic compounds with potential applications in drug development and other industries. For example, they can be used to create new scaffolds for further chemical modifications .

Chemical Synthesis

6-amino-1H-indazole-3-carboxylic acid: is a key intermediate in the synthesis of complex molecules. It is used in various synthetic pathways, including the construction of indazole nuclei, which are prevalent in many natural products and pharmaceuticals .

Biological Research

In biological research, the compound serves as a building block for the synthesis of molecules that can interact with biological systems. This interaction helps in understanding the function of various biomolecules and in the development of new therapeutic agents .

Agricultural Applications

While direct references to the use of 6-amino-1H-indazole-3-carboxylic acid in agriculture were not found, indazole derivatives are known to possess biological activities that could be beneficial in developing plant protection agents or growth regulators .

Mechanism of Action

Target of Action

The primary targets of 6-amino-1H-indazole-3-carboxylic acid are believed to be the Bcl2 family members and the p53/MDM2 pathway . These targets play a crucial role in regulating cell apoptosis and cell cycle .

Mode of Action

6-amino-1H-indazole-3-carboxylic acid interacts with its targets by inhibiting the Bcl2 family members and the p53/MDM2 pathway . This inhibition leads to changes in cell apoptosis and cell cycle, possibly affecting the growth and proliferation of cells .

Biochemical Pathways

The compound affects the biochemical pathways related to cell apoptosis and cell cycle . The downstream effects of these pathways include changes in cell growth, proliferation, and survival .

Result of Action

The compound has shown promising inhibitory effects against certain cancer cell lines . For instance, it exhibited a significant inhibitory effect against the K562 cell line, a model for chronic myeloid leukemia . Moreover, it showed great selectivity for normal cells .

Safety and Hazards

Future Directions

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing novel synthetic approaches to indazole derivatives, including reactions under catalyst- and solvent-free conditions . Additionally, the development of indazole derivatives with better biological activities is a potential area of future research .

properties

IUPAC Name |

6-amino-1H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWBPHVPQMMVNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NN=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-1H-indazole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)